molecular formula C9H9ClF3N B13611264 1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethan-1-amine

1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13611264
M. Wt: 223.62 g/mol
InChI Key: LGUMJHSVLVFBRU-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2-chloro-6-methylphenylamine with a trifluoromethylating agent under controlled conditions. One common method is the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and safety of the synthesis process. Additionally, the use of alternative trifluoromethylating agents that are more readily available and less hazardous can be explored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of phenol or ether derivatives.

Scientific Research Applications

1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-6-methylphenyl)ethanone: Similar structure but lacks the trifluoromethyl group.

    2-Chloro-6-methylphenyl isocyanate: Contains an isocyanate group instead of the amine group.

    2-Chloro-6-methylphenylamine: Precursor in the synthesis of the target compound.

Uniqueness

1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

1-(2-chloro-6-methylphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H9ClF3N/c1-5-3-2-4-6(10)7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3

InChI Key

LGUMJHSVLVFBRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(C(F)(F)F)N

Origin of Product

United States

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